REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4](=O)[CH3:5].BrBr.[NH2:9][C:10]([NH2:12])=[S:11]>CO>[CH3:1][O:2][CH2:3][C:4]1[N:9]=[C:10]([NH2:12])[S:11][CH:5]=1
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
COCC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was then immersed in an ice-water bath
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
the addition funnel was rinsed with 50 mL MeOH
|
Type
|
CUSTOM
|
Details
|
The ice-water bath was then removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for two more hours
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted three times with 200 mL portions of EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by recrystallization
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COCC=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |